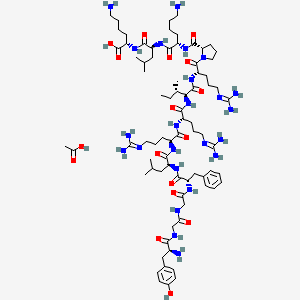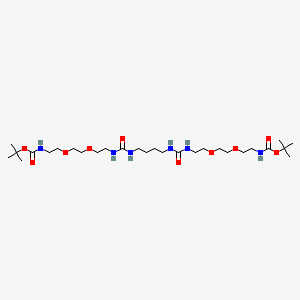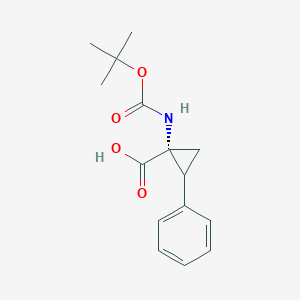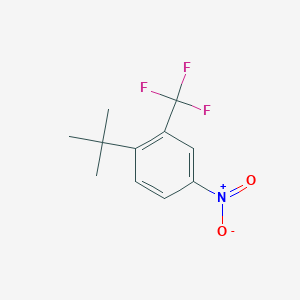
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide is a biotinylated compound commonly used in biochemical and molecular biology research. This compound is designed to facilitate the attachment of biotin to various biomolecules, enabling their detection and purification through interactions with avidin or streptavidin proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Hexanoic Acid: The biotin-NHS ester is then reacted with hexanoic acid to form biotinylated hexanoic acid.
Formation of Hydrazide: The biotinylated hexanoic acid is further reacted with hydrazine to form the final product, 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The biotin moiety can be coupled to other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Hydrazine: Used for forming the hydrazide group.
Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent.
Major Products Formed
Biotinylated Biomolecules: The primary product formed is the biotinylated biomolecule, which can be detected and purified using avidin or streptavidin.
科学的研究の応用
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of biotinylated products for research and development.
作用機序
The compound exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This interaction allows for the specific binding and detection of biotinylated biomolecules. The hydrazide group provides additional reactivity, enabling further modifications and conjugations.
類似化合物との比較
Similar Compounds
Biotin-XX, SE (6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, succinimidyl ester): Similar in structure but contains a succinimidyl ester group instead of a hydrazide.
Biotin-X, SE (6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester): Contains a shorter spacer arm compared to 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Uniqueness
The uniqueness of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide lies in its hydrazide group, which provides additional reactivity and versatility for further modifications. This makes it a valuable tool in various biochemical and molecular biology applications.
特性
分子式 |
C21H38N6O4S |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(5-hydrazinyl-5-oxopentyl)hexanamide |
InChI |
InChI=1S/C21H38N6O4S/c22-27-19(30)11-5-7-13-24-17(28)9-2-1-6-12-23-18(29)10-4-3-8-16-20-15(14-32-16)25-21(31)26-20/h15-16,20H,1-14,22H2,(H,23,29)(H,24,28)(H,27,30)(H2,25,26,31)/t15-,16-,20-/m0/s1 |
InChIキー |
DNVCKDJIDJQJMD-FTRWYGJKSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


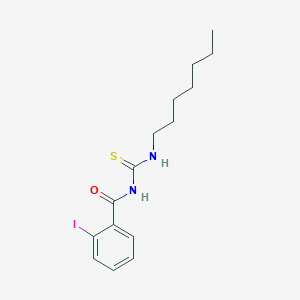

![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)

![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)

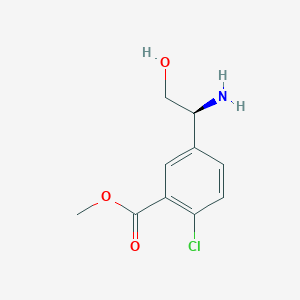
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
